molecular formula C20H13Cl2F2N5O2S B5282964 2-(4-{[6-(2,4-DICHLOROPHENYL)-3-(DIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENOXY)ACETAMIDE

2-(4-{[6-(2,4-DICHLOROPHENYL)-3-(DIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENOXY)ACETAMIDE

Cat. No.: B5282964
M. Wt: 496.3 g/mol
InChI Key: YDLNLBRBCQGLQP-CHHVJCJISA-N
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Description

2-(4-{[6-(2,4-DICHLOROPHENYL)-3-(DIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENOXY)ACETAMIDE is a synthetic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[6-(2,4-DICHLOROPHENYL)-3-(DIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the triazolothiadiazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions.

    Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the 2,4-dichlorophenyl group: This can be done via nucleophilic aromatic substitution reactions.

    Coupling with the phenoxyacetamide moiety: This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[6-(2,4-DICHLOROPHENYL)-3-(DIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: EDCI, DCC.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: As a component in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-(4-{[6-(2,4-DICHLOROPHENYL)-3-(DIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENOXY)ACETAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[6-(2,4-DICHLOROPHENYL)-3-(METHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENOXY)ACETAMIDE
  • 2-(4-{[6-(2,4-DICHLOROPHENYL)-3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENOXY)ACETAMIDE

Uniqueness

The uniqueness of 2-(4-{[6-(2,4-DICHLOROPHENYL)-3-(DIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENOXY)ACETAMIDE lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[4-[(Z)-[6-(2,4-dichlorophenyl)-3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F2N5O2S/c21-11-3-6-13(14(22)8-11)17-15(32-20-27-26-19(18(23)24)29(20)28-17)7-10-1-4-12(5-2-10)31-9-16(25)30/h1-8,18H,9H2,(H2,25,30)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLNLBRBCQGLQP-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=NN3C(=NN=C3S2)C(F)F)C4=C(C=C(C=C4)Cl)Cl)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=NN3C(=NN=C3S2)C(F)F)C4=C(C=C(C=C4)Cl)Cl)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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